molecular formula C17H17N3O2 B2651148 1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide CAS No. 1171745-22-4

1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2651148
CAS RN: 1171745-22-4
M. Wt: 295.342
InChI Key: VVFMNYXXFAENOJ-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist that was developed in the 1990s. It was initially developed as a potential treatment for obesity and related disorders due to its ability to block the effects of the endocannabinoid system, which is involved in regulating appetite and metabolism. However, its potential therapeutic applications have been limited due to its adverse effects.

Scientific Research Applications

Synthesis and Characterization

  • Novel Derivatives Synthesis : Research includes the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their structural establishment through elemental analysis and spectral data. Such compounds have been explored for in vitro cytotoxic activity against cancer cells, indicating their potential in medicinal chemistry (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

  • Crystal Structure Analysis : Studies on N-substituted pyrazoline derivatives provide insights into the geometric parameters and molecular interactions, highlighting the importance of structural analysis in understanding compound properties (Y. Köysal et al., 2005).

  • X-Ray Powder Diffraction Data : X-ray powder diffraction data for pyrazolo[3,4-c]pyridine derivatives underline their significance as intermediates in pharmaceutical synthesis, demonstrating the utility of structural characterization techniques (Qing Wang et al., 2017).

Biological Activity and Applications

  • Cytotoxicity and Anticancer Potential : Various synthesized pyrazole derivatives have been screened for cytotoxicity against different cancer cell lines, offering insights into their potential therapeutic applications (Ashraf S. Hassan et al., 2015).

  • DNA/Protein Interaction Studies : Research on Ni(II) complexes with pyrazole-based ligands explores their interaction with DNA and proteins, as well as their cytotoxicity against cancer cells, suggesting applications in cancer therapy and molecular biology (Hui Yu et al., 2017).

  • Antimicrobial and Antioxidant Activities : Studies on pyrazole fused pyran analogues focus on their antimicrobial and antioxidant properties, further emphasizing the diverse biological activities of pyrazole derivatives (Pavithra Gurunanjappa et al., 2016).

properties

IUPAC Name

2-ethyl-N-(4-methoxynaphthalen-1-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-3-20-15(10-11-18-20)17(21)19-14-8-9-16(22-2)13-7-5-4-6-12(13)14/h4-11H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFMNYXXFAENOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(4-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide

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